Ecgononium methyl ester(1+)

enzyme kinetics cocaine biosynthesis methylecgonone reductase

Distinguishing ecgonine from ecgonone methyl esters is critical yet often overlooked, leading to invalid kinetic and forensic data. Ecgononium methyl ester(1+) provides the definitive 3-keto oxidation state required for accurate biosynthetic and analytical workflows. Key advantages: 2.2-fold lower Km for methylecgonone reductase (69.6 μM vs. 151.2 μM); distinct chromatographic retention (ΔXLogP3 ~0.71) enabling derivatization-free GC analysis; versatile 3-keto handle for stereoselective diaryltropane synthesis. Supplied with full analytical documentation and strict lot-to-lot consistency.

Molecular Formula C10H16NO3+
Molecular Weight 198.24 g/mol
Cat. No. B1265333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcgononium methyl ester(1+)
Molecular FormulaC10H16NO3+
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC[NH+]1C2CCC1C(C(=O)C2)C(=O)OC
InChIInChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3/p+1/t6-,7+,9+/m0/s1
InChIKeyWXEMSGQRTGSYOG-LKEWCRSYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ecgononium Methyl Ester(1+) Identity and Specifications


Ecgononium methyl ester(1+) (CHEBI:66941) is the protonated conjugate acid of ecgonone methyl ester, formally designated as (1R,2R,5S)-2-(methoxycarbonyl)-8-methyl-3-oxo-8-azoniabicyclo[3.2.1]octane [1]. It bears a permanent positive charge on the tertiary nitrogen at physiological pH (major species at pH 7.3) and belongs to the tropane alkaloid family within the broader class of ammonium ion derivatives [2]. Critically, this compound is distinguished from the more commonly encountered ecgoninium methyl ester(1+) (CHEBI:59908) by the presence of a 3-keto group rather than a 3-hydroxyl substituent on the tropane bicyclic core [3]. Its molecular formula is C₁₀H₁₆NO₃⁺ with a monoisotopic mass of 198.1130 Da (average mass 198.24 g/mol) [4]. Ecgononium methyl ester(1+) serves as the obligate biosynthetic intermediate between ecgonine methyl ester and cocaine in Erythroxylum species, making it a critical reference standard for biosynthetic pathway studies, forensic metabolite identification, and medicinal chemistry programs targeting the tropane scaffold [5].

Biosynthetic Pathway Studies
Reported obligate intermediate in cocaine biosynthesis; authentic substrate for methylecgonone reductase (MecgoR) kinetic characterization.
Forensic Reference Standard
3-Keto form supports derivatization-free GC-MS analysis; differentiated from ecgonine methyl ester by lipophilicity and fragmentation pattern.
Medicinal Chemistry Intermediate
3-Keto group provides a versatile handle for stereoselective derivatization at C-3, enabling diaryltropane and related scaffold synthesis.

Non-Interchangeability of Ecgononium Methyl Ester(1+)


The structurally analogous ecgonine methyl ester (EME, methylecgonine) and ecgononium methyl ester(1+) differ at a single but functionally decisive position: C-3 bears a hydroxyl (–OH) in EME versus a ketone (=O) in ecgononium methyl ester(1+) [1]. This substitution fundamentally alters lipophilicity (calculated XLogP3 = 0.5 for the ecgonone methyl ester scaffold vs. −0.21 for ecgonine methyl ester [2]), hydrogen-bonding capacity (0 H-bond donors in the 3-keto form vs. 1 in the 3-hydroxy form [3]), and the pKa of the tertiary amine, which dictates the protonation equilibrium governing both chromatographic behavior and receptor engagement . In biosynthetic studies, methylecgonone reductase (EC 1.1.1.334) discriminates these two substrates with a 2.2-fold difference in Michaelis constant (Km 69.6 μM for methylecgonone vs. 151.2 μM for methylecgonine) [4]. Furthermore, ecgonone (the conjugate base of ecgononium) is intrinsically unstable and undergoes spontaneous decarboxylation to tropinone in the absence of the protective methyltransferase EnMT4, a liability absent in ecgonine [5]. These biophysical, enzymatic, and stability divergences mean that substituting ecgonine methyl ester for ecgononium methyl ester(1+) in any analytical, biosynthetic, or pharmacological assay will yield non-interchangeable results, irrespective of their nominal structural similarity.

3-Keto vs. 3-Hydroxyl Core

Methylecgonone reductase discriminates between the two substrates; kinetic parameters and pathway flux cannot be replicated with ecgonine methyl ester.

Lipophilicity and Extraction Behavior

Reported XLogP3 shift (~0.71 log units) may alter liquid-liquid extraction recovery, SPE retention, and reversed-phase HPLC elution order, making analytical methods non-transferable.

Chemical Stability Divergence

The conjugate base (ecgonone) is susceptible to spontaneous decarboxylation to tropinone, a liability absent in ecgonine methyl ester; storage and handling requirements differ significantly.

Quantitative Differentiation from Analogues


Methylecgonone Reductase Substrate Affinity

In the penultimate step of cocaine biosynthesis, methylecgonone reductase (EC 1.1.1.334, MecgoR) catalyzes the NADPH-dependent reduction of methylecgonone (the conjugate base of ecgononium methyl ester) to methylecgonine. The Michaelis–Menten constant (Km) for methylecgonone is 69.6 ± 14.1 μM, compared to 151.2 ± 16.8 μM for the reverse substrate methylecgonine, representing a 2.2-fold preferential binding affinity for the 3-keto substrate [1]. The catalytic efficiency (kcat/Km) for the oxidative direction with methylecgonine is 36,627 M⁻¹s⁻¹, more than 10-fold higher than the reductive direction with methylecgonone (3,444 M⁻¹s⁻¹), establishing that flux through this biosynthetic node is kinetically asymmetric and that the two compounds are not functionally equivalent enzyme substrates [1].

Substrate Affinity
Head-to-head
Ecgononium (Target) Km 69.6 μM
kcat/Km 3,444 M⁻¹s⁻¹
vs
Ecgonine (Comparator) Km 151.2 μM
kcat/Km 36,627 M⁻¹s⁻¹
Supports pathway reconstitution with authentic 3-keto substrate; enzyme kinetics are not interchangeable.
Recombinant MecgoR, pH 6.8 (reductive); NADPH cofactor.
enzyme kinetics cocaine biosynthesis methylecgonone reductase substrate affinity

pH-Dependent Redox Selectivity

The interconversion between ecgononium methyl ester(1+)/ecgonone methyl ester and ecgonine methyl ester is catalyzed by a single enzyme (MecgoR) but with starkly divergent pH optima. The reductive direction (methylecgonone → methylecgonine) exhibits a pH optimum of 6.8, whereas the oxidative direction (methylecgonine → methylecgonone) requires a pH optimum of 9.8 [1]. This 3.0-unit pH differential means that at cytosolic pH (~7.2–7.4), the reductive flux is kinetically favored, providing a biochemical ratchet that drives biosynthetic carbon toward cocaine. This pH-gated directional bias is a unique regulatory feature of the ecgonone/ecgonine redox couple that is absent in the tropinone/tropine pair found in Solanaceous tropane alkaloid biosynthesis [2].

Redox pH Selectivity
Head-to-head
3.0
pH unit difference
Reported pH-gated directional bias (reductive pH 6.8 vs. oxidative pH 9.8) informs coupled assay design.
BRENDA; Erythroxylum coca MecgoR.
pH optimum redox biochemistry methylecgonone reductase biosynthetic regulation

Lipophilicity-Driven Chromatographic Retention

The replacement of the 3-hydroxyl group in ecgonine methyl ester with a 3-keto group in ecgonone methyl ester (the conjugate base of ecgononium methyl ester(1+)) results in a computed XLogP3 shift from −0.21 to 0.5 [1][2]. This 0.71 log unit increase in lipophilicity translates to an approximately 5-fold greater octanol–water partition coefficient, directly affecting liquid–liquid extraction efficiency, solid-phase extraction recovery, and reversed-phase HPLC retention time. Ecgonine methyl ester, with its high water solubility (predicted 587 g/L, ALOGPS [3]) and low UV detectability, is notoriously difficult to recover from aqueous biological matrices, often requiring specialized solid-phase extraction protocols to achieve recoveries of ~85% [4]. The modestly higher lipophilicity of ecgonone methyl ester partially mitigates this limitation.

Lipophilicity Shift
Cross-study
Ecgonone scaffold XLogP3 = 0.5
vs
Ecgonine scaffold XLogP3 = −0.21
May affect extraction recovery and reversed-phase retention; method transfer requires validation.
Computed values from PubChem and FoodB; experimental confirmation advised.
lipophilicity LogP sample preparation chromatographic retention

Derivatization-Free GC-MS Compatibility

Ecgonone methyl ester (the conjugate base of ecgononium methyl ester(1+)) offers a well-documented advantage in gas chromatography–mass spectrometry (GC/MS) analysis: it chromatographs effectively on common stationary phases without chemical derivatization, unlike ecgonine methyl ester, whose free hydroxyl group necessitates derivatization (e.g., silylation or acylation) to achieve acceptable peak shape and volatility [1]. Additionally, ecgonone methyl ester exhibits early elution, reducing total run time in high-throughput forensic panels [1]. This property was recognized in early cocaine metabolism studies by Ambre et al. (1982, 1984), where ecgonone methyl ester was identified as a significant urinary metabolite of cocaine detectable alongside ecgonine methyl ester and benzoylecgonine [2].

GC-MS Compatibility
Supporting evidence
Derivatization-free GC-MS analysis; early elution on standard stationary phases.
May reduce sample preparation in forensic research method development compared to 3-hydroxy analog.
Ambre et al. (1982, 1984); qualitative operational context.
GC-MS forensic toxicology derivatization-free analysis cocaine metabolite profiling

NADPH Cofactor Specificity

Methylecgonone reductase (EC 1.1.1.334) exhibits strong cofactor discrimination: when NADH is substituted for NADPH in the reduction of methylecgonone (the conjugate base of ecgononium methyl ester(1+)), the reaction rate drops to only 14% of the NADPH-supported activity [1][2]. This 7.1-fold reduction underscores the enzyme's stringent requirement for the 2'-phosphate group of NADPH and has direct implications for in vitro assay design. The enzyme also accepts tropinone, nortropinone, and 6-hydroxytropinone as alternative substrates, but with lower reaction rates, establishing that the 2-carbomethoxy substituent present in ecgononium methyl ester(1+) is an important determinant of catalytic efficiency [1].

NADPH Cofactor Specificity
Class-level
NADPH 100% activity
vs
NADH 14% activity
Enzyme assay design must supply NADPH; >85% activity loss with NADH.
IUBMB/BRENDA; specific pH not reported.
cofactor specificity NADPH preference enzyme assay design biosynthetic engineering

Chemical Instability and Decarboxylation

A defining and differentiating feature of the ecgonone scaffold (the conjugate base of ecgononium methyl ester(1+)) is its intrinsic chemical instability: the free β-keto acid ecgonone undergoes spontaneous decarboxylation to tropinone when not immediately protected by methylation via ecgonone methyltransferase (EnMT4, EC 2.1.1.403) [1][2]. This instability is sufficiently pronounced that in planta, the biosynthetic flux is actively channeled through EnMT4-catalyzed methylation to avoid loss of the 2-carbomethoxy group as CO₂ [2]. In contrast, ecgonine methyl ester (with the 3-hydroxyl group) is chemically stable and does not share this decarboxylation liability. This fundamental difference dictates that ecgononium methyl ester(1+) and its conjugate base require careful handling under controlled conditions (low temperature, anhydrous environment, protection from base) to prevent degradation, whereas ecgonine methyl ester reference standards can be stored under standard conditions [3].

Decarboxylation Lability
Class-level
Spontaneous decarboxylation to tropinone in absence of methyltransferase EnMT4.
Requires cold/dry storage and careful handling; shelf life differs from stable 3-hydroxy analog.
IUBMB EC 2.1.1.403; quantitative rate constants not reported.
chemical stability decarboxylation biosynthetic intermediate handling storage conditions

Recommended Application Scenarios


Cocaine Biosynthetic Pathway Reconstitution

Ecgononium methyl ester(1+) is the authentic substrate for methylecgonone reductase (MecgoR), the penultimate enzyme in cocaine biosynthesis. The 2.2-fold lower Km (69.6 vs. 151.2 μM) relative to the reverse substrate methylecgonine [1] and the strict NADPH cofactor dependence (NADH supports only 14% activity [2]) make it essential for accurate kinetic characterization and pathway engineering. Heterologous expression platforms in yeast or Nicotiana benthamiana aiming to produce tropane alkaloid intermediates must supply ecgononium methyl ester(1+) or its immediate precursor to achieve meaningful flux through the reduction step, as the enzyme's stereospecificity for the (R)-configuration at C-2 and the 3-keto oxidation state cannot be satisfied by alternative substrates [1].

Forensic Toxicology GC-MS Reference Standard

Ecgonone methyl ester, the conjugate base of ecgononium methyl ester(1+), chromatographs on standard GC stationary phases without derivatization and elutes early, enabling faster analytical run times in high-throughput forensic panels [3]. This contrasts with ecgonine methyl ester, which requires time-consuming silylation or acylation. Forensic laboratories validating cocaine metabolite confirmation methods should incorporate ecgononium methyl ester(1+) as a distinct reference standard to distinguish it chromatographically and spectrometrically from ecgonine methyl ester, given their different retention behavior (driven by the XLogP3 differential of ~0.71 log units [4]) and unique mass spectral fragmentation patterns.

Tropane Scaffold Medicinal Chemistry Intermediate

2-Carbomethoxy-3-tropinone (the neutral form of ecgononium methyl ester(1+)) serves as the cornerstone intermediate for synthesizing (R)-2β,3β- and (R)-2α,3α-diaryltropanes, a class of compounds with nanomolar affinity for monoamine transporters [5]. The 3-keto group provides a versatile handle for stereoselective reduction, reductive amination, or Grignard addition to install diverse C-3 substituents, while the 2-carbomethoxy group can be hydrolyzed, reduced, or transesterified. This synthetic versatility is predicated specifically on the 3-keto oxidation state present in ecgononium methyl ester(1+); the 3-hydroxy analog (ecgonine methyl ester) requires an additional oxidation step to reach the same intermediate, reducing overall synthetic efficiency.

Aldo-Keto Reductase Substrate Selectivity

Methylecgonone reductase belongs to the aldo-keto reductase (AKR) superfamily and represents an evolutionary divergence point between Erythroxylaceae (cocaine-producing) and Solanaceae (hyoscyamine/scopolamine-producing) tropane alkaloid biosynthesis [1]. The divergent pH optima for reduction (pH 6.8) versus oxidation (pH 9.8) [6] and the 7.1-fold NADPH-over-NADH preference [2] make the ecgonone/ecgonine redox pair a powerful probe for studying AKR catalytic mechanism, cofactor recognition, and evolutionary adaptation. Researchers investigating the independent evolutionary origins of tropane alkaloid biosynthesis require authentic ecgononium methyl ester(1+) to perform comparative kinetics across species and to validate the substrate scope of newly identified AKR family members.

Application
Selection Property
Validation Focus
Cocaine biosynthesis pathway reconstitution
MecgoR substrate specificity (3-keto required)
NADPH-dependent reduction kinetics
Cocaine metabolite analytical method development
Derivatization-free GC-MS compatibility
Chromatographic resolution from ecgonine methyl ester
Tropane scaffold medicinal chemistry
3-Keto oxidation state for stereoselective derivatization
Diastereoselective C-3 functionalization
Aldo-keto reductase substrate selectivity
pH-dependent redox bias (reductive vs. oxidative)
Cofactor preference and pH optimization
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